molecular formula C9H11N3O3 B6639197 3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid

3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid

Cat. No.: B6639197
M. Wt: 209.20 g/mol
InChI Key: SBDSUJHCVFCIRV-UHFFFAOYSA-N
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Description

3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3-[(2-methylpyrimidine-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6-10-4-2-7(12-6)9(15)11-5-3-8(13)14/h2,4H,3,5H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDSUJHCVFCIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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